molecular formula C11H16ClN B3204095 cis-2-Phenylcyclopentylamine hydrochloride CAS No. 102778-41-6

cis-2-Phenylcyclopentylamine hydrochloride

Cat. No. B3204095
CAS RN: 102778-41-6
M. Wt: 197.70
InChI Key: FWIIHEJLRNKGDU-NDXYWBNTSA-N
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Description

“Cis-2-Phenylcyclopentylamine hydrochloride” is a chemical compound with the CAS Number 102778-41-6. It is also known as “2-Phenylcyclopentanamine” and is a psychostimulant drug . It was developed by a group at the William S. Merrell Chemical Company in the 1940s . It is currently known only in scientific research and has never been developed for market use .


Synthesis Analysis

The synthesis of “this compound” involves a Strecker reaction on 2-phenylcyclopentanone and further transformations of each amino nitrile into the amino acid . This process provides cis-c5Phe and trans-c5Phe with high efficiency . A divergent synthetic route was then developed to obtain the target compounds cis- and trans-c5Phe in their racemic form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H11N.ClH/c10-9-6-8 (9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9-;/m0./s1 . This indicates that it is a compound with two stereocenters .

Scientific Research Applications

1. Inhibitor Development for Cancer Treatment

  • LSD1 and LSD2 Inhibition : A study by Niwa et al. (2022) explored cis- and trans-PCPA derivatives as inhibitors for lysine-specific demethylase 1 (LSD1) and its paralogue LSD2, key therapeutic targets in cancer. One derivative, cis-4-Br-2,5-F2-PCPA (S1024), showed significant inhibitory activity, suggesting potential applications in cancer treatment. The research also developed a machine learning model for predicting LSD1-inhibitory activity, which could aid in designing future inhibitors (Niwa et al., 2022).

2. Cancer Cell Resistance and Drug Synergy

  • Copper-Platinum Complexes in Cancer Therapy : Research by Pivetta et al. (2015) investigated the synergistic effect of binary mixtures of cisplatin and copper complexes in cancer therapy. They found that combinations of these complexes showed a synergistic effect against cisplatin-resistant cancer cell lines, potentially due to the formation of new mixed complexes. This study indicates a potential application of cis-2-phenylcyclopentylamine hydrochloride-related compounds in overcoming drug resistance in cancer therapy (Pivetta et al., 2015).

3. DNA Interaction and Anticancer Activity

  • Ruthenium Complexes in Tumor Cells : The study by Velders et al. (2000) examined the cytotoxic properties of dichlororuthenium(II) complexes against tumor cells. They found that certain isomers, specifically α-[Ru(azpy)2Cl2], exhibited high cytotoxicity comparable to cisplatin. This research suggests that compounds related to this compound could be effective in targeting tumor cells (Velders et al., 2000).

4. Anticancer Drug Development and DNA Binding

  • Trans-Platinum Complexes : Prokop et al. (2004) explored the interaction of new platinum complexes with trans geometry, activated by specific ligands, with DNA. They discovered that these complexes, which are more cytotoxic than cisplatin, showed significant activity against tumor cells, including those resistant to cisplatin. The study points to the potential of this compound derivatives in developing new anticancer drugs (Prokop et al., 2004).

Safety and Hazards

“Cis-2-Phenylcyclopentylamine hydrochloride” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

cis-2-Phenylcyclopentylamine hydrochloride, also known as Cypenamine, is a psychostimulant drug

Mode of Action

The exact mode of action of this compound is not well-documented. As a psychostimulant, it may increase the levels of certain neurotransmitters in the brain, enhancing neural activity. This could be achieved by inhibiting the reuptake of these neurotransmitters or increasing their release .

properties

IUPAC Name

(1R,2R)-2-phenylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIIHEJLRNKGDU-NDXYWBNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39546-06-0
Record name rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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